molecular formula C11H12N2O B2826150 3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine CAS No. 119162-45-7

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine

Cat. No. B2826150
CAS RN: 119162-45-7
M. Wt: 188.23
InChI Key: JKTVJJPNQSFFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine (3-DMOA) is a synthetic molecule that has been studied extensively for its potential applications in a variety of scientific fields. 3-DMOA is a heterocyclic amine that can be synthesized through a variety of methods. It has been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and drug development.

Scientific Research Applications

Synthetic Pathways and Derivatives The chemical compound "3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine" and its derivatives serve as critical intermediates in organic synthesis, enabling the development of functionally substituted isoxazoles and oxadiazoles. These compounds are synthesized through successive transformations, including the Curtius rearrangement, to produce sulfonamides and urea derivatives. Such processes are vital for creating molecules with potential applications in material science, medicinal chemistry, and as ligands for catalysis (Potkin, S. K. Petkevich, & E. G. Zalesskaya, 2009).

Chemical Modifications and Antimicrobial Activities Another avenue of research involves the synthesis of N-anthranilic acid derivatives from related oxazole compounds, showcasing the versatility of these molecules in generating new chemical entities. These derivatives have been studied for their biological activity, underlining the importance of oxazole derivatives in discovering new antimicrobial agents (Kashinath Noubade, Y. Prasad, T. Kumar, & R.H.Udupi, 2009).

Material Science Applications In material science, the development of new ligands bearing preorganized binding side-arms interacting with ammonium cations demonstrates the compound's potential in designing novel materials with specific cation recognition properties. These findings highlight the application of oxazole derivatives in creating advanced materials with potential uses in sensors, separation technologies, and catalysis (M. Formica, V. Fusi, L. Giorgi, et al., 2003).

Pharmaceutical Research Research into chiral auxiliary applications, such as the conversion of cis-2-amino-3,3-dimethyl-1-indanol into a novel phosphorus-containing oxazoline, reveals the compound's role in pharmaceuticals. This oxazoline acts as a highly efficient ligand for palladium-catalyzed enantioselective allylic amination reactions, underlining the significance of oxazole derivatives in synthesizing enantioselective compounds for drug development (A. Sudo & K. Saigo, 1997).

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-9(8(2)5-7)10-6-11(12)14-13-10/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTVJJPNQSFFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-1,2-oxazol-5-amine

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